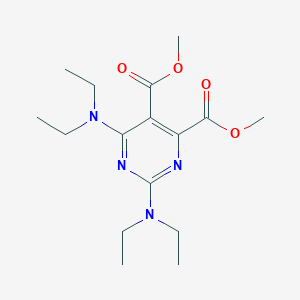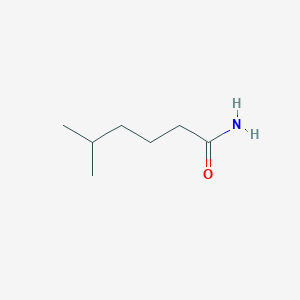![molecular formula C12H14Cl3N3O B12922254 N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide CAS No. 105624-75-7](/img/structure/B12922254.png)
N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide: is a synthetic organic compound that features a unique structure combining a pyrrolidine ring, a trichloromethyl group, and a nicotinamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions, often using reagents like trichloromethyl chloroformate.
Coupling with Nicotinamide: The final step involves coupling the trichloromethyl-pyrrolidine intermediate with nicotinamide under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a dichloromethyl or methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dichloromethyl or methyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nicotinamide moiety may interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting metabolic pathways.
相似化合物的比较
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)isonicotinamide
Comparison:
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide is unique due to the presence of the nicotinamide moiety, which imparts specific biological activity and potential therapeutic applications.
- The benzamide and isonicotinamide analogs may have different pharmacological profiles and chemical reactivity due to variations in their aromatic rings.
属性
CAS 编号 |
105624-75-7 |
|---|---|
分子式 |
C12H14Cl3N3O |
分子量 |
322.6 g/mol |
IUPAC 名称 |
N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H14Cl3N3O/c13-12(14,15)11(18-6-1-2-7-18)17-10(19)9-4-3-5-16-8-9/h3-5,8,11H,1-2,6-7H2,(H,17,19) |
InChI 键 |
CVXFWZJXKJKDHT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


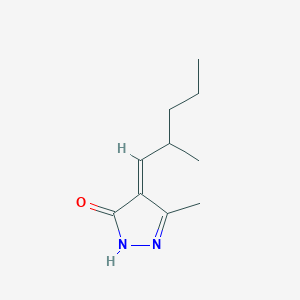
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)
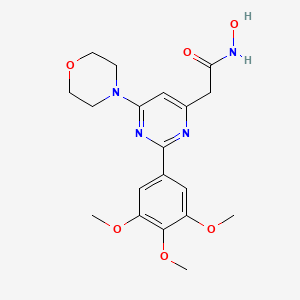
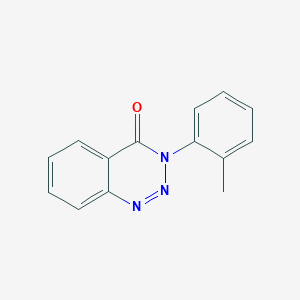
![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
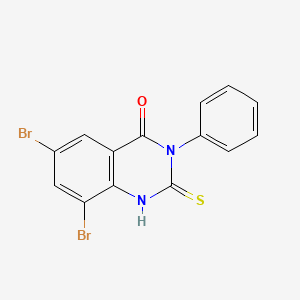
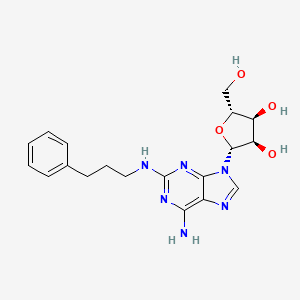

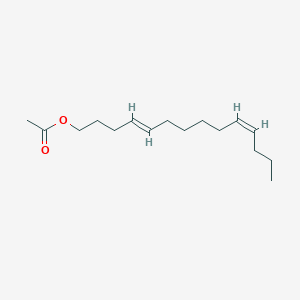
![7-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922216.png)
